molecular formula C17H23N3O B2734722 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide CAS No. 1645543-04-9

2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide

Cat. No.: B2734722
CAS No.: 1645543-04-9
M. Wt: 285.391
InChI Key: COROMMKSYNINAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Amides, such as “2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide”, can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives . Acid chlorides react with ammonia, 1° amines, and 2° amines to form amides .


Molecular Structure Analysis

The molecular structure of “this compound” involves a benzylcyclohexyl group, an amino group, and a cyanomethylacetamide group. The structure of the compound is influenced by the conformation of the cyclohexane ring, which can adopt various conformations to minimize steric repulsion .


Chemical Reactions Analysis

Amides, including “this compound”, can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . They can also be reduced to amines . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has shown the synthesis of novel compounds from structures related to 2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide, with some exhibiting promising antitumor activities. For example, the synthesis of new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored, with certain compounds demonstrating inhibitory effects on different cancer cell lines, showcasing their potential as antitumor agents (Albratty et al., 2017).

Analgesic and Anti-inflammatory Agents

Further research into compounds structurally related to this compound has led to the discovery of novel benzylidene-6-(N-substituted aminomethyl)cyclohexanones and cyclohexanols with moderate analgesic and more potent anti-inflammatory activities compared to ibuprofen, highlighting their potential as nonsteroidal anti-inflammatory drugs (Liu et al., 2013).

Corrosion Inhibition

Compounds derived from this compound have also been investigated for their corrosion inhibition properties. For instance, acetamide, isoxazolidine, and isoxazoline derivatives with long alkyl side chains have shown promising efficiencies in preventing corrosion in steel structures in acidic and mineral oil mediums, indicating their utility in industrial applications (Yıldırım & Cetin, 2008).

Antimicrobial Activity

New heterocyclic compounds incorporating a sulfamoyl moiety, synthesized from precursors related to this compound, have been tested for their antimicrobial properties. These compounds have shown promising results against both bacterial and fungal strains, suggesting their potential use as new antimicrobial agents (Darwish et al., 2014).

Properties

IUPAC Name

2-[(2-benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c18-10-11-19-17(21)13-20-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-3,6-7,15-16,20H,4-5,8-9,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COROMMKSYNINAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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